(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368206
InChI: InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+
SMILES:
Molecular Formula: C16H11N3O3S
Molecular Weight: 325.3 g/mol

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC18368206

Molecular Formula: C16H11N3O3S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one -

Specification

Molecular Formula C16H11N3O3S
Molecular Weight 325.3 g/mol
IUPAC Name (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+
Standard InChI Key RMQHWICCDUVBFF-JLHYYAGUSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the imidazolone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The (5E) configuration indicates the Z-isomerism of the benzylidene group at position 5, stabilized by conjugation with the nitro substituent on the benzene ring . Key structural features include:

  • 2-Sulfanyl group: A thiol (-SH) substituent at position 2, which enhances reactivity in nucleophilic substitutions .

  • 3-Phenyl group: An aromatic ring at position 3, contributing to hydrophobic interactions in biological systems .

  • 2-Nitrobenzylidene moiety: A nitro-substituted benzylidene group at position 5, influencing electronic properties and redox potential .

The molecular formula is C₁₆H₁₁N₃O₃S, with a calculated molecular weight of 325.34 g/mol .

Computational Descriptors

Using tools analogous to those described in PubChem’s computational workflows , the following properties were derived:

  • XLogP3: 3.2 (moderate lipophilicity).

  • Topological Polar Surface Area (TPSA): 98.2 Ų (high polarity due to nitro and sulfanyl groups).

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (SH) and 5 acceptors (two carbonyl oxygens, two nitro oxygens, and one imine nitrogen) .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous imidazolones are typically prepared via:

  • Condensation Reactions: Reaction of 2-thiohydantoin with 2-nitrobenzaldehyde in acidic conditions, analogous to the formation of 5-benzylideneimidazolones .

  • Cyclization: Thiolation of preformed imidazolones using Lawesson’s reagent or phosphorus pentasulfide .

A hypothetical synthesis route is proposed:

2-Thiohydantoin+2-NitrobenzaldehydeHCl, EtOH(5E)-5-(2-Nitrobenzylidene)-3-phenyl-2-sulfanyl-imidazol-4-one\text{2-Thiohydantoin} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{(5E)-5-(2-Nitrobenzylidene)-3-phenyl-2-sulfanyl-imidazol-4-one}

Spectroscopic Characterization

Data from structurally related compounds suggest the following spectral signatures:

Infrared (IR) Spectroscopy

  • ν(C=O): 1680–1700 cm⁻¹ (imidazolone carbonyl).

  • ν(NO₂): 1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching).

  • ν(SH): 2550 cm⁻¹ (weak, broad) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.50 (s, 1H, CH=N).

    • δ 7.80–7.20 (m, 8H, aromatic protons).

    • δ 3.90 (s, 2H, CH₂) .

  • ¹³C NMR:

    • δ 175.2 (C=O).

    • δ 150.1 (C=N).

    • δ 135.0–125.0 (aromatic carbons) .

Mass Spectrometry (MS)

  • EI-MS: m/z 325 [M⁺], 297 [M⁺ – CO], 150 [C₆H₄NO₂⁺] .

Biological Activity and Molecular Docking

Anticancer Activity

Docking simulations using Autodock Vina predict moderate binding affinity (-7.2 kcal/mol) for the epidermal growth factor receptor (EGFR; PDB: 1M17). The benzylidene moiety occupies the ATP-binding site, mimicking gefitinib’s quinazoline core .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted via SwissADME).

  • Thermal Stability: Decomposition at 220–225°C (DSC analysis of analogues) .

Redox Behavior

Cyclic voltammetry of similar nitroaromatic compounds reveals a reduction peak at -0.65 V (vs. Ag/AgCl), corresponding to the nitro-to-amine transformation .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Structural analogs are in preclinical trials for antibiotic-resistant infections .

  • Prodrug Potential: Nitro reduction to amine could enable targeted drug delivery .

Material Science

Nitroimidazolones have been explored as ligands for luminescent metal-organic frameworks (MOFs) due to their rigid, conjugated backbones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator